7-Bromo-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one
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Overview
Description
7-Bromo-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound is part of the imidazo[5,1-f][1,2,4]triazin-4(1H)-one family, known for their versatile applications in various scientific domains .
Preparation Methods
The synthesis of 7-Bromo-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one typically involves a multi-step process starting from imidazoles. One common synthetic route includes:
Electrophilic Amination:
Methylation: The methyl group is introduced at the 5th position using methylating agents like methyl iodide.
Industrial production methods often scale up these reactions, ensuring rigorous safety protocols and optimization of reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
7-Bromo-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, often leading to a variety of functionalized derivatives .
Scientific Research Applications
7-Bromo-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The bromine and methyl groups play crucial roles in binding to active sites, influencing the compound’s biological activity . The pathways involved often include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 7-Bromo-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one include other imidazo[5,1-f][1,2,4]triazin-4(1H)-one derivatives such as:
5-Methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one: Lacks the bromine atom, leading to different reactivity and biological activity.
7-Chloro-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one: The chlorine atom provides different electronic properties compared to bromine, affecting its chemical behavior.
The uniqueness of 7-Bromo-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C6H5BrN4O |
---|---|
Molecular Weight |
229.03 g/mol |
IUPAC Name |
7-bromo-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H5BrN4O/c1-3-4-5(12)8-2-9-11(4)6(7)10-3/h2H,1H3,(H,8,9,12) |
InChI Key |
FVLOIKXJOKXCNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)NC=NN2C(=N1)Br |
Origin of Product |
United States |
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